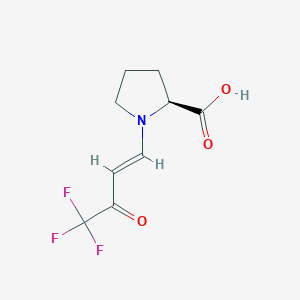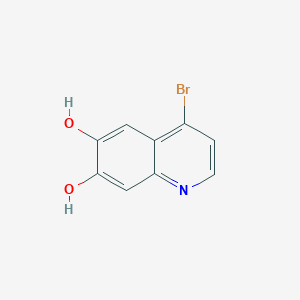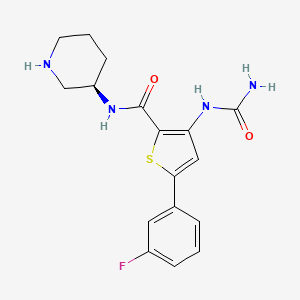
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a fluorinated organic compound with significant applications in various fields. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the reaction of trifluoroacetic anhydride with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of trifluoroacetyl chloride with a Grignard reagent derived from the corresponding substituted benzene.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different substitution patterns.
4-Fluoroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazole: Shares the pyrazole ring but lacks the fluoro and trifluoromethyl substituents.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and pyrazole substituents. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H8F4N2O |
|---|---|
Molekulargewicht |
272.20 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-fluoro-2-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F4N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
InChI-Schlüssel |
QJNPPGGAWMMIQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



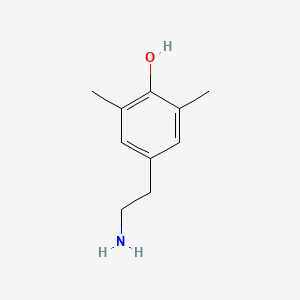
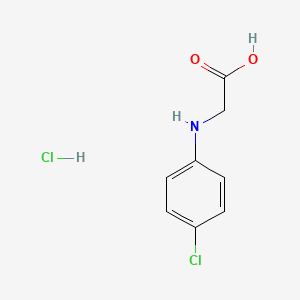
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
